N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-(phenylsulfonyl)propanamide
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Overview
Description
N~1~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(PHENYLSULFONYL)PROPANAMIDE is a complex organic compound that features a difluoromethoxy group attached to a benzothiazole ring, which is further connected to a phenylsulfonyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(PHENYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting from the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with difluoromethoxybenzaldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine. Finally, the propanamide group is introduced through an amide coupling reaction using appropriate reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(PHENYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the phenylsulfonyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N~1~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(PHENYLSULFONYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound can be utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N1-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(PHENYLSULFONYL)PROPANAMIDE exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and reach its targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The phenylsulfonyl group further contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N~1~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(PHENYLSULFONYL)PROPANAMIDE can be compared with other similar compounds, such as:
N~1~-[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(PHENYLSULFONYL)PROPANAMIDE: This compound features a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical and biological properties.
N~1~-[6-(METHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(PHENYLSULFONYL)PROPANAMIDE: The methoxy group in this compound provides different electronic and steric effects compared to the difluoromethoxy group, affecting its reactivity and interactions with biological targets.
The uniqueness of N1-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(PHENYLSULFONYL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C17H14F2N2O4S2 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H14F2N2O4S2/c18-16(19)25-11-6-7-13-14(10-11)26-17(20-13)21-15(22)8-9-27(23,24)12-4-2-1-3-5-12/h1-7,10,16H,8-9H2,(H,20,21,22) |
InChI Key |
WVBANRMTZTZIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F |
Origin of Product |
United States |
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